Molecular Weight and Hydrogen‑Bond Donor Count Differentiate from 4‑Methyl‑Substituted Analog
The target compound exhibits a 78 % higher molecular weight and twice the number of hydrogen‑bond donors compared to 1‑(4‑methyl‑1,3‑thiazol‑2‑yl)cyclobutan‑1‑amine (CAS 1303845‑63‑7) [1]. This places the target compound in a different region of drug‑like chemical space, with implications for membrane permeability and target engagement [2].
| Evidence Dimension | Physicochemical property differential (molecular weight, hydrogen‑bond donor count) |
|---|---|
| Target Compound Data | MW 298.8 g mol⁻¹; H‑bond donors = 2 |
| Comparator Or Baseline | 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)cyclobutan‑1‑amine (CID 54592557): MW 168.26 g mol⁻¹; H‑bond donors = 1 |
| Quantified Difference | ΔMW = +130.5 g mol⁻¹ (+78 %); ΔHBD = +1 |
| Conditions | PubChem‑computed properties (Cactvs 3.4.8.18 / PubChem 2.2) |
Why This Matters
The doubling of hydrogen‑bond donor capacity together with the large mass increase can significantly affect permeability and solubility, directly influencing the choice of this compound for lead‑optimisation programmes targeting CNS or intracellular targets.
- [1] PubChem Compound Summary for CID 121553052 (target) and CID 54592557 (comparator). National Center for Biotechnology Information, 2025. View Source
- [2] C. A. Lipinski et al., “Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,” Adv. Drug Deliv. Rev., 2001, 46, 3–26. View Source
